molecular formula C34H42O17 B234777 6-O-((2'',4''-Di-O-acetyl-3''-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl)catalpol CAS No. 148000-43-5

6-O-((2'',4''-Di-O-acetyl-3''-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl)catalpol

Cat. No. B234777
CAS RN: 148000-43-5
M. Wt: 722.7 g/mol
InChI Key: XTDOKCBBQODVJW-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-O-((2'',4''-Di-O-acetyl-3''-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl)catalpol is a natural compound that has been of great interest to researchers due to its potential therapeutic properties. This compound is found in the roots of Rehmannia glutinosa, a plant that has been used in traditional Chinese medicine for centuries. In recent years, there has been a growing body of scientific research exploring the potential benefits of 6-O-((2'',4''-Di-O-acetyl-3''-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl)catalpol, which has led to increased interest in this compound.

Scientific Research Applications

Hepatoprotective and Nephroprotective Activity

Research on acylated iridoid glycosides, including variants of 6-O-((2'',4''-Di-O-acetyl-3''-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl)catalpol, has indicated significant hepatoprotective and nephroprotective activities. In a study by Abdel-Kader and Alqasoumi (2021), compounds including 6-O-α-L(2″-acetyl, 3″,4″-di-O-trans-cinnamoyl) rhamnopyranosyl-6′-acetyl catalpol demonstrated promising protection of liver and kidney tissues against induced toxicity in experimental animals. This research highlights the potential therapeutic applications of such compounds in managing liver and kidney health issues (Abdel-Kader & Alqasoumi, 2021).

Wound Healing Properties

Another significant application of acylated iridoid glycosides, including 6-O-((2'',4''-Di-O-acetyl-3''-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl)catalpol, is in wound healing. Stevenson et al. (2002) isolated such compounds from Scrophularia nodosa and found that they stimulate the growth of human dermal fibroblasts in vitro. This suggests that these compounds could contribute to the healing of wounds, aligning with the ethnobotanical use of the plant for healing purposes (Stevenson et al., 2002).

Neuroprotective Properties

Recent studies have explored the neuroprotective properties of iridoid glycosides. A 2020 study investigated compounds from Scrophularia amplexicaulis, including 6-O-α-L (3"-O- trans, 4"-O- trans cinnamoyl)-rhamnopyranosyl catalpol, for their cholinesterase inhibition and antioxidant activities. The results indicated moderate inhibitory effects on cholinesterase, suggesting potential applications in neurodegenerative conditions like Alzheimer's disease (Author et al., 2020).

Antioxidant Activity

These glycosides also show promising antioxidant activity. A study by Emam (2010) found that various iridoid glycosides, including 6-O-(�-L-rhamnopyranopranos yl)-catalpol, exhibit antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases (Emam, 2010).

Antiangiogenic Properties

Compounds like 6-O-α-l-(3″-O-p-Methoxycinnamoyl-4″-O-acetyl)rhamnopyranosyl catalpol have shown significant antiangiogenic activity in both zebrafish embryos and chick chorioallantoic membrane assays. This suggests potential applications in treating diseases where angiogenesis plays a critical role, such as cancer (Iannuzzi et al., 2019).

properties

CAS RN

148000-43-5

Product Name

6-O-((2'',4''-Di-O-acetyl-3''-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl)catalpol

Molecular Formula

C34H42O17

Molecular Weight

722.7 g/mol

IUPAC Name

[3,5-diacetyloxy-2-[[2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-6-methyloxan-4-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C34H42O17/c1-15-26(45-16(2)37)28(48-21(39)10-9-18-7-5-4-6-8-18)29(46-17(3)38)33(44-15)49-27-19-11-12-43-31(22(19)34(14-36)30(27)51-34)50-32-25(42)24(41)23(40)20(13-35)47-32/h4-12,15,19-20,22-33,35-36,40-42H,13-14H2,1-3H3/b10-9+

InChI Key

XTDOKCBBQODVJW-MDZDMXLPSA-N

Isomeric SMILES

CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)/C=C/C6=CC=CC=C6)OC(=O)C

SMILES

CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C=CC6=CC=CC=C6)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C=CC6=CC=CC=C6)OC(=O)C

synonyms

6-O-((2'',4''-di-O-acetyl-3''-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl)catalpol
scropolioside D
scropoloside-D2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-O-((2'',4''-Di-O-acetyl-3''-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl)catalpol
Reactant of Route 2
6-O-((2'',4''-Di-O-acetyl-3''-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl)catalpol
Reactant of Route 3
6-O-((2'',4''-Di-O-acetyl-3''-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl)catalpol
Reactant of Route 4
6-O-((2'',4''-Di-O-acetyl-3''-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl)catalpol
Reactant of Route 5
6-O-((2'',4''-Di-O-acetyl-3''-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl)catalpol
Reactant of Route 6
6-O-((2'',4''-Di-O-acetyl-3''-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl)catalpol

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